1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine
Description
BenchChem offers high-quality 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-3-thiophen-2-ylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-12-5-6-14(20-2)16(10-12)22(18,19)17-8-7-13(11-17)15-4-3-9-21-15/h3-6,9-10,13H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWAYAQUBFXOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
- IUPAC Name : 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine
- Molecular Formula : C16H19N3O3S2
- Molecular Weight : 367.48 g/mol
- Solubility : Soluble in organic solvents
The biological activity of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative pathways.
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of epoxyeicosatrienoic acids (EETs), which possess vasodilatory and anti-inflammatory properties. By inhibiting sEH, the compound increases EET levels, leading to enhanced vasodilation and reduced blood pressure.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially protecting cells from oxidative stress by scavenging free radicals and modulating redox-sensitive signaling pathways.
Antihypertensive Activity
Research has demonstrated that derivatives of pyrrolidine compounds can significantly lower blood pressure in animal models. In studies involving spontaneously hypertensive rats, administration of related compounds resulted in a marked decrease in mean arterial pressure, indicating potential applications in managing hypertension.
Case Study 1: Antihypertensive Effects in Animal Models
A study conducted on spontaneously hypertensive rats treated with the compound showed a significant reduction in systolic blood pressure compared to control groups. The results indicated that the compound could serve as a potential therapeutic agent for hypertension management.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Systolic Blood Pressure (mmHg) | 180 ± 10 | 140 ± 8 |
| Heart Rate (bpm) | 400 ± 20 | 360 ± 15 |
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies evaluated the cytotoxic effects of the compound against various cancer cell lines, including HT-29 (colon) and TK-10 (kidney). Results indicated that the compound exhibited significant cytotoxicity at concentrations above 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 15 |
| TK-10 | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
